molecular formula C12H13Cl2NO3 B11809469 2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid

2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid

Cat. No.: B11809469
M. Wt: 290.14 g/mol
InChI Key: VMIKALAOLOUIHR-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid is an organic compound that features a dichlorophenyl group attached to a morpholinoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid typically involves the reaction of 2,3-dichlorophenylacetic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    2,3-Dichlorophenylboronic acid: Another related compound with boronic acid functionality.

    2,3-Dichlorophenylisothiocyanate: A compound with isothiocyanate functionality.

Uniqueness

2-(2,3-Dichlorophenyl)-2-morpholinoacetic acid is unique due to its combination of the dichlorophenyl group and morpholinoacetic acid moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C12H13Cl2NO3/c13-9-3-1-2-8(10(9)14)11(12(16)17)15-4-6-18-7-5-15/h1-3,11H,4-7H2,(H,16,17)

InChI Key

VMIKALAOLOUIHR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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